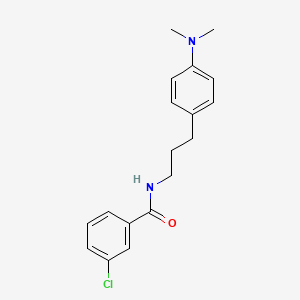

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

CAS No.: 953197-15-4

Cat. No.: VC6277812

Molecular Formula: C18H21ClN2O

Molecular Weight: 316.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953197-15-4 |

|---|---|

| Molecular Formula | C18H21ClN2O |

| Molecular Weight | 316.83 |

| IUPAC Name | 3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |

| Standard InChI | InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) |

| Standard InChI Key | IUQAUKQMVLNGCS-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₉ClN₂O, with a molecular weight of 302.8 g/mol . Key structural components include:

-

A 3-chlorobenzamide core.

-

A propyl linker connecting the amide nitrogen to a 4-(dimethylamino)phenyl group.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-chloro-N-[3-(4-(dimethylamino)phenyl)propyl]benzamide | |

| CAS Number | 953167-63-0 | |

| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl | |

| InChIKey | ZWWCNKQUOGGQQE-UHFFFAOYSA-N |

Spectroscopic Data

While direct NMR or MS data for this compound are unavailable, analogs with similar substituents exhibit characteristic signals:

-

¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and propyl chain methylenes (δ 1.5–3.0 ppm) .

-

¹³C NMR: Carbonyl resonance at ~δ 165 ppm, aromatic carbons (δ 120–140 ppm), and dimethylamino carbons (δ 40–45 ppm) .

Synthesis and Derivative Development

Synthetic Routes

The compound can be synthesized via amide coupling between 3-chlorobenzoic acid derivatives and 3-(4-(dimethylamino)phenyl)propan-1-amine. A patented method for analogous benzamides involves:

-

Activation: Treating 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride.

-

Coupling: Reacting the acyl chloride with the amine in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | SOCl₂, reflux, 2 hr | >90% |

| Coupling | Amine, Et₃N, DCM, rt, 12 hr | 60–75% |

Structural Modifications

Derivatives of this scaffold often explore:

-

Linker Length: Varying the propyl chain to optimize bioavailability .

-

Substituents: Introducing electron-withdrawing/donating groups on the benzamide ring to modulate reactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) .

Hydrogen Bonding Capacity

Biological Relevance and Applications

Table 3: Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀ |

|---|---|---|

| GSK-923295A | CENP-E kinesin | 12 nM |

| 3-Chloro-N-(4-chlorophenyl)benzamide | Smoothened receptor | 480 nM |

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold Optimization: Serves as a precursor for anticancer agents targeting microtubule dynamics .

-

PET Tracers: Radiolabeled versions (e.g., with ¹¹C) could image neurotransmitter receptors .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume